

# A Comparative Guide to Leber Congenital Amaurosis (LCA) Gene Therapies: FT001 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT001     |           |
| Cat. No.:            | B12369292 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging gene therapy **FT001** against other notable treatments for Leber Congenital Amaurosis (LCA), a group of inherited retinal diseases that cause severe vision loss from early childhood. As the landscape of LCA therapeutics evolves, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of current and pipeline treatments, supported by available experimental data.

# **Overview of Compared LCA Gene Therapies**

This comparison focuses on four gene therapies targeting different genetic forms of LCA:

- **FT001**: An investigational adeno-associated virus 2 (AAV2) based gene therapy delivering a functional RPE65 gene for the treatment of LCA type 2 (LCA2). It is currently in Phase 2 clinical trials.[1][2]
- Luxturna® (voretigene neparvovec-rzyl): An FDA-approved AAV2-based gene therapy that also delivers a functional RPE65 gene for LCA2. It serves as the primary benchmark for RPE65-targeted therapies.
- ATSN-101: An investigational AAV5-based gene therapy delivering a functional GUCY2D gene for the treatment of LCA type 1 (LCA1).[3]



 OPGx-001: An investigational AAV8-based gene therapy delivering a functional LCA5 gene for the treatment of LCA type 5.[4][5]

# **Quantitative Data Comparison**

The following tables summarize the available quantitative efficacy data from clinical trials of **FT001**, Luxturna, and ATSN-101. Data for OPGx-001 is still emerging and primarily qualitative at this stage.

Table 1: Efficacy of **FT001** in Phase 1 Clinical Trial[1]

| Efficacy Endpoint                    | Result                                                                                        | Timepoint                                                 |
|--------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Multi-luminance Mobility Test (MLMT) | 67% of subjects (4 out of 6) showed a bilateral improvement of ≥2 light levels from baseline. | Week 4, Week 8, or up to the most recent follow-up visit. |
| Full-field Stimulus Testing (FST)    | 44% of subjects (4 out of 9)<br>showed an improvement of ≥2<br>Log units.                     | 4 and 8 weeks post-administration.                        |

Table 2: Efficacy of Luxturna (Voretigene Neparvovec)



| Efficacy Endpoint                            | Result                                                                                                                               | Timepoint | Study                               |
|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|-------------------------------------|
| Multi-luminance<br>Mobility Test (MLMT)      | Statistically significant difference in mean bilateral score change between the intervention and control groups (difference of 1.6). | 1 Year    | Phase 3 Clinical Trial              |
| Full-field Light Sensitivity Threshold (FST) | Statistically significant difference in mean change averaged over both eyes.                                                         | 1 Year    | Phase 3 Clinical Trial              |
| Best-Corrected Visual<br>Acuity (BCVA)       | Not statistically significant.                                                                                                       | 1 Year    | Phase 3 Clinical Trial              |
| Full-field Light Sensitivity Threshold (FST) | Mean change from baseline of -13.67 decibels.                                                                                        | 2 Years   | PERCEIVE Study<br>(Real-World Data) |
| Best-Corrected Visual<br>Acuity (BCVA)       | Mean change from baseline of -0.03 LogMAR.                                                                                           | 2 Years   | PERCEIVE Study<br>(Real-World Data) |

Table 3: Efficacy of ATSN-101 in Phase 1/2 Clinical Trial[3][6]



| Efficacy Endpoint                    | Result                                                                                                              | Timepoint |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Full-field Stimulus Testing<br>(FST) | Mean change in dark-adapted FST was 20.3 decibels (a 100-fold improvement) for treated eyes in the high-dose group. | 12 Months |
| Best-Corrected Visual Acuity (BCVA)  | Modest improvements observed.                                                                                       | 12 Months |
| Multi-luminance Mobility Test (MLMT) | 3 out of 6 patients in the high-<br>dose group achieved the<br>maximum score in the treated<br>eye.                 | 12 Months |

## **Experimental Protocols**

A critical aspect of evaluating and comparing these therapies is understanding the methodologies employed in their administration and the assessment of their efficacy.

## **Subretinal Injection of Gene Therapy**

All four compared therapies utilize a subretinal injection for delivery. This surgical procedure is designed to deliver the gene therapy vector directly to the target retinal cells.

#### General Protocol:

- Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor, allowing access to the retinal surface.
- Retinotomy: A small opening is created in the retina.
- Subretinal Injection: A small-gauge cannula (e.g., 41-gauge for Luxturna) is inserted through the retinotomy into the subretinal space.[7]
- Bleb Formation: The gene therapy product (a specific volume, e.g., 0.3 mL for Luxturna) is slowly injected to create a bleb, which is a separation of the retina from the underlying retinal pigment epithelium (RPE).[7] This ensures the vector is in close proximity to the target cells.







• Fluid-Air Exchange: The remaining fluid in the eye is replaced with air to help flatten the retina.

To minimize reflux of the vector into the vitreous cavity, surgeons may wait for a period before withdrawing the subretinal cannula.[7]





Click to download full resolution via product page

Experimental Workflow for Subretinal Gene Therapy.



### **Efficacy Assessment Methods**

- Multi-luminance Mobility Test (MLMT): This test assesses changes in functional vision by
  requiring patients to navigate a standardized course under various controlled light levels. An
  improvement in the lowest light level at which the course can be successfully navigated
  indicates improved visual function.
- Full-field Stimulus Testing (FST): FST measures the retina's sensitivity to light across the entire visual field. It can detect improvements in photoreceptor function.
- Best-Corrected Visual Acuity (BCVA): BCVA is a standard measure of central vision, typically tested using an eye chart.

## Signaling Pathway and Mechanism of Action

The gene therapies for LCA caused by mutations in RPE65 (**FT001** and Luxturna) work by restoring the visual cycle. The RPE65 gene provides instructions for making an enzyme that is essential for converting all-trans-retinyl esters to 11-cis-retinal, a critical component of rhodopsin, the light-sensitive pigment in photoreceptor cells.



Click to download full resolution via product page

Mechanism of Action for RPE65-targeted Gene Therapies.

#### **Discussion and Future Outlook**



**FT001** has demonstrated promising early-phase clinical data, showing improvements in both functional vision and light sensitivity in patients with RPE65-associated retinal dystrophy.[1] While a direct head-to-head comparison with the approved therapy, Luxturna, is not yet available, the initial results for **FT001** appear to be in a similar direction of efficacy. The initiation of a Phase 2 trial for **FT001** will be crucial in providing more robust and long-term data.[8]

The development of gene therapies for other forms of LCA, such as ATSN-101 for GUCY2D mutations and OPGx-001 for LCA5 mutations, highlights the progress in addressing the genetic heterogeneity of this disease. The positive, albeit early, results from these trials offer hope for patients with these rarer forms of LCA.

Future research will likely focus on long-term safety and efficacy, the potential for redosing, and the development of therapies for other LCA-causing gene mutations. The optimization of surgical techniques and the management of potential immune responses to the AAV vectors will also be key areas of investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on publicly available data as of the date of this publication. For the most current information, please refer to the respective company announcements and clinical trial registries.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. FT-001(Frontera) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Safety and efficacy of ATSN-101 in patients with Leber congenital amaurosis caused by biallelic mutations in GUCY2D: a phase 1/2, multicentre, open-label, unilateral dose escalation study PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Opus Genetics Receives FDA Clearance of IND Application for OPGx-001, a Gene
  Therapy Candidate Intended for the Treatment of Rare Inherited Retinal Disease LCA5 ::
  Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. Opus Genetics Receives FDA Clearance of IND Application for [globenewswire.com]
- 6. hcplive.com [hcplive.com]
- 7. youtube.com [youtube.com]
- 8. Frontera Therapeutics Initiates Phase II Clinical Trial for FT-001 in Hereditary Retinopathy Treatment\_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- To cite this document: BenchChem. [A Comparative Guide to Leber Congenital Amaurosis (LCA) Gene Therapies: FT001 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#efficacy-of-ft001-compared-to-other-lca-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com